Naphthenic acids

Descripción general

Descripción

Naphthenic acid is a dark colored liquid with an offensive odor. It is insoluble in water. It will burn though it may take some effort to ignite. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used to make paint dryers, detergents, and solvents.

Aplicaciones Científicas De Investigación

Biodegradation and Environmental Impact : Naphthenic acids, present in crude oils and oil sands bitumens, are toxic components in refinery wastewaters and oil sands extraction waters. Their biodegradation reduces their concentration and toxicity, making them a subject of environmental studies (Clemente & Fedorak, 2005). Also, research shows that sediment microbial communities can degrade NAs, reducing the toxicity of oil sands process-affected water (Del Rio et al., 2006).

Analytical Challenges and Characterization : The complex nature of NAs poses analytical challenges. Gas chromatography-mass spectrometry has been used to characterize NAs, revealing differences in their compositions from various sources, such as commercial preparations and oil sands operations (Clemente et al., 2003).

Corrosion Studies : NAs in crude oils lead to corrosion of oil refinery equipment. Fourier transform ion cyclotron resonance (FTICR) mass spectrometry helps analyze NAs in crude oil samples, providing insights into their molecular mass, which is related to corrosivity (Barrow et al., 2003).

Commercial Uses : NAs have numerous commercial applications, including as wood preservatives and in oil-soluble metal soaps for driers and catalysts. Their unique properties like oxidative stability and solubility in hydrocarbons make them suitable for various performance-oriented applications (Brient, 1998).

Toxicity and Environmental Effects : Studies have shown that exposure to NAs disrupts energy metabolism and hepatic glycolysis in aquatic organisms, indicating their toxic nature and the need for strict environmental guidelines (Melvin et al., 2013).

Wastewater Treatment : The ozonation of oil sands process water containing NAs has been shown to reduce their concentration significantly and remove toxicity, providing an effective treatment method (Scott et al., 2008).

Catalytic Esterification for Removal : Catalytic esterification has been used to remove NAs from crude oils, reducing corrosion in refinery equipment and improving oil properties. Optimal conditions for this process have been investigated (Wang et al., 2014).

Oil Sands Component Analysis in Biota : High-resolution mass spectrometry has been utilized to detect NA congeners in plant tissue, aiding in understanding the environmental impact of oil sands components (Headley et al., 2011).

Propiedades

IUPAC Name |

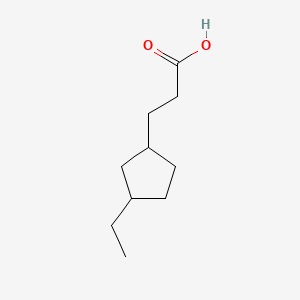

3-(3-ethylcyclopentyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-8-3-4-9(7-8)5-6-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRFSLWCFASCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872293 | |

| Record name | 3-Ethylcyclopentanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Ethylcyclopentyl)propanoic acid | |

CAS RN |

501346-07-2 | |

| Record name | 3-Ethylcyclopentanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.